3-(4-Bromo-3-methylphenyl)-1,1-dimethylthiourea
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Overview
Description
3-(4-Bromo-3-methylphenyl)-1,1-dimethylthiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-3-methylphenyl)-1,1-dimethylthiourea typically involves the reaction of 4-bromo-3-methylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired thiourea compound. The general reaction scheme is as follows:
4-Bromo-3-methylphenyl isocyanate+Dimethylamine→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-3-methylphenyl)-1,1-dimethylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
3-(4-Bromo-3-methylphenyl)-1,1-dimethylthiourea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)-1,1-dimethylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom and methyl group can also affect the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methylphenyl isocyanate
- 4-Bromo-3-methylphenol
- (4-Bromo-3-methylphenyl)methanamine
- Methyl 4-bromo-3-methylbenzoate
Uniqueness
3-(4-Bromo-3-methylphenyl)-1,1-dimethylthiourea is unique due to the presence of both a bromine atom and a thiourea moiety in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-bromo-3-methylphenyl)-1,1-dimethylthiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2S/c1-7-6-8(4-5-9(7)11)12-10(14)13(2)3/h4-6H,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEJKDKKPGXWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)N(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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